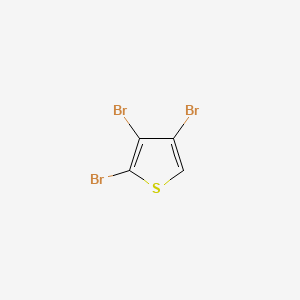
2,3,4-Tribromthiophen
Übersicht
Beschreibung
2,3,4-Tribromothiophene is a brominated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. The molecular formula of 2,3,4-Tribromothiophene is C4HBr3S, and it has a molecular weight of 320.828 g/mol
Wissenschaftliche Forschungsanwendungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3,4-Tribromothiophene can be synthesized through the bromination of thiophene. The process involves the addition of bromine to thiophene in the presence of a solvent such as chloroform. The reaction is typically carried out at room temperature, and the product is purified through distillation .
Industrial Production Methods: In an industrial setting, the synthesis of 2,3,4-Tribromothiophene follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient stirring and controlled addition of bromine are critical to the success of the industrial process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4-Tribromothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in 2,3,4-Tribromothiophene can be substituted by other groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated thiophenes or thiophene itself.
Common Reagents and Conditions:
Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents) and strong bases (e.g., sodium hydride) are commonly used.
Reduction: Zinc dust and acetic acid are typical reagents for reduction reactions.
Major Products:
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Reduction: Products include less brominated thiophenes or thiophene itself.
Wirkmechanismus
The mechanism of action of 2,3,4-Tribromothiophene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The sulfur atom in the thiophene ring can also engage in coordination with metal ions, affecting the compound’s behavior in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
2,3,5-Tribromothiophene: Another brominated thiophene derivative with similar reactivity but different substitution pattern.
Tetrabromothiophene: A fully brominated thiophene with distinct chemical properties due to the presence of four bromine atoms.
Uniqueness: The presence of bromine atoms at the 2, 3, and 4 positions allows for selective functionalization and makes it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2,3,4-tribromothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr3S/c5-2-1-8-4(7)3(2)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXQFDMBZUQHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185335 | |
| Record name | 2,3,4-Tribromothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3141-25-1 | |
| Record name | 2,3,4-Tribromothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3141-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Tribromothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Tribromothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-tribromothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,3,4-tribromothiophene considered a valuable synthetic building block?
A: 2,3,4-Tribromothiophene serves as a versatile precursor for various substituted thiophene derivatives. Its value stems from the reactivity of the bromine atoms, which can be selectively replaced through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction [, ]. This allows chemists to introduce different substituents at specific positions on the thiophene ring, creating a diverse array of potentially useful molecules.
Q2: What is significant about the site-selective Suzuki-Miyaura reactions involving 2,3,4-tribromothiophene?
A: Researchers have achieved the first site-selective Suzuki-Miyaura reactions using 2,3,4-tribromothiophene []. This selectivity is crucial as it allows for the controlled synthesis of specific isomers, such as 2-aryl-3,4-dibromothiophenes, 2,4-diaryl-3-bromothiophenes, and 2,3,4-triarylthiophenes. Controlling the substitution pattern on the thiophene ring is essential for fine-tuning the properties and potential applications of the resulting molecules.
Q3: Beyond Suzuki-Miyaura reactions, what other synthetic transformations can be performed with 2,3,4-tribromothiophene?
A: Apart from cross-coupling reactions, 2,3,4-tribromothiophene undergoes regioselective metal-halide exchange reactions []. This allows for the introduction of various alkyl or trimethylsilyl groups at the 2- and 5- positions of the thiophene ring, further expanding the diversity of accessible derivatives.
Q4: Are there any structural features of 2,3,4-tribromothiophene that have been characterized?
A: Yes, the crystal structure of 2,3,4-tribromothiophene has been determined []. It exists as two essentially planar molecules in the asymmetric unit. The crystal packing reveals bifurcated C—H⋯Br hydrogen bonds linking the molecules into chains, and weak Br⋯Br interactions contribute to the formation of undulating sheets within the crystal lattice.
Q5: What are the future implications of research on 2,3,4-tribromothiophene and related compounds?
A: Continued research on 2,3,4-tribromothiophene and its derivatives has the potential to unlock new synthetic routes for creating tailored thiophene-based materials []. This could lead to advancements in areas such as organic electronics, pharmaceuticals, and materials science where thiophene-containing compounds often exhibit desirable properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















